molecular formula C8H11GeLi B14706475 CID 85389459 CAS No. 25149-72-8

CID 85389459

Cat. No.: B14706475
CAS No.: 25149-72-8
M. Wt: 186.8 g/mol
InChI Key: HBCBUFQGOJGJEI-UHFFFAOYSA-N
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Description

CID 85389459 is a chemical compound characterized by its distinct structural and chromatographic properties. As shown in Figure 1A of , its chemical structure includes a cyclic framework with functional groups that contribute to its reactivity and stability . Analytical data from gas chromatography-mass spectrometry (GC-MS) reveals a total ion chromatogram (Figure 1B) with prominent peaks, indicating high purity and well-resolved fractions during vacuum distillation (Figure 1C). The mass spectrum (Figure 1D) confirms its molecular ion and fragmentation pattern, critical for structural identification .

Properties

CAS No.

25149-72-8

Molecular Formula

C8H11GeLi

Molecular Weight

186.8 g/mol

InChI

InChI=1S/C8H11Ge.Li/c1-9(2)8-6-4-3-5-7-8;/h3-7H,1-2H3;

InChI Key

HBCBUFQGOJGJEI-UHFFFAOYSA-N

Canonical SMILES

[Li].C[Ge](C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 85389459 involves several steps, including the selection of appropriate starting materials and reagents, followed by a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions for this compound are detailed in various scientific publications and patents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The methods may include continuous flow reactors, batch reactors, and other industrial-scale equipment to facilitate the production process .

Chemical Reactions Analysis

Types of Reactions: CID 85389459 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using various analytical techniques to confirm their structure and purity .

Scientific Research Applications

CID 85389459 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of CID 85389459 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules involved. Detailed studies on the mechanism of action provide insights into how this compound exerts its effects at the molecular level .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Core Structure Functional Groups Key Substituents Source
This compound Cyclic framework Hydroxyl, alkyl chains Undisclosed
Oscillatoxin D (CID 101283546) Macrocyclic lactone Methyl, epoxy groups 30-methyl substituent
CID 1046861-20-4 Aryl boronic acid Boronic acid, halogens Bromine, chlorine


Key Observations :

  • This compound lacks the macrocyclic lactone ring seen in oscillatoxin derivatives but shares a cyclic backbone, which may influence its stability in biological systems .
  • Unlike CID 1046861-20-4, which contains a boronic acid group for Suzuki coupling reactions, this compound’s functional groups suggest alternative reactivity pathways, such as hydrogen bonding or esterification .

Physicochemical Properties

Comparative data on solubility, lipophilicity, and bioavailability:

Table 2: Physicochemical Properties

Property This compound CID 1046861-20-4 Oscillatoxin D (CID 101283546)
Molecular Weight Not reported 235.27 g/mol ~800 g/mol (estimated)
LogP (XLOGP3) Not reported 2.15 4.8 (predicted)
Solubility (mg/mL) High (GC-MS purity) 0.24 Low (hydrophobic macrocycle)
GI Absorption Not reported High Low
BBB Permeability Not reported Yes No

Key Findings :

  • CID 1046861-20-4 exhibits superior gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration compared to this compound and oscillatoxin D, making it more suitable for central nervous system-targeted applications .
  • Oscillatoxin D’s high molecular weight and hydrophobicity limit its solubility, whereas this compound’s chromatographic purity suggests better aqueous compatibility .

Analytical Techniques:

  • This compound : Characterized using GC-MS and vacuum distillation, with fractions analyzed for content consistency .
  • Oscillatoxin Derivatives : Identified via high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), leveraging collision-induced dissociation (CID) for structural elucidation .
  • CID 1046861-20-4 : Synthesized via palladium-catalyzed cross-coupling, with purity validated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

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